Propyl hydrogen methylphosphonate

説明

Contextualization within Organophosphorus Chemistry

Propyl hydrogen methylphosphonate (B1257008) is a monoester of methylphosphonic acid. Organophosphorus chemistry is a broad field that encompasses the study of compounds containing carbon-phosphorus bonds. These compounds are integral to various chemical and biological processes. Within this domain, phosphonates, characterized by a phosphorus atom bonded to carbon, two oxygen atoms, and another group, are a significant class.

The synthesis of alkyl methylphosphonic acid esters, including propyl hydrogen methylphosphonate, is a key area of study. tandfonline.com General synthetic routes often involve the stoichiometric addition of an alcohol to methylphosphonic dichloride. tandfonline.com Another established method for creating the carbon-phosphorus bond in phosphonates is the Michaelis-Arbuzov reaction. researchgate.netnih.gov Furthermore, the hydrolysis of dialkyl phosphonates can yield the corresponding monoalkyl esters. mdpi.com The study of these synthetic methods is crucial for producing reference materials for analytical chemistry and for investigating the reactivity of these molecules. tandfonline.com

Nomenclature and Structural Representation Conventions

The systematic naming and clear structural representation of this compound are fundamental to its scientific discourse. The compound is identified by several names and registry numbers, ensuring its unambiguous identification in chemical literature and databases.

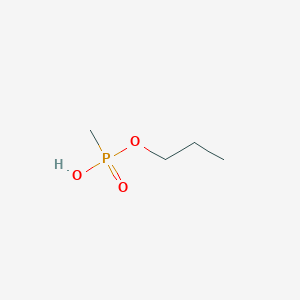

The structure of this compound features a central phosphorus atom double-bonded to one oxygen atom, and single-bonded to a methyl group, a hydroxyl group, and a propoxy group.

Interactive Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| Chemical Name | This compound |

| Synonyms | Phosphonic acid, methyl-, monopropyl ester; Propyl methylphosphonate |

| CAS Number | 4546-11-6 |

| Molecular Formula | C4H11O3P |

| Molecular Weight | 138.10 g/mol |

Research Significance and Academic Focus

The primary research significance of this compound lies in its role as a stable hydrolysis product of the G-series nerve agent, specifically the propyl analogue of Sarin. tandfonline.com The rapid environmental degradation of these chemical warfare agents leads to the formation of the more persistent alkyl methylphosphonic acid esters. tandfonline.com Consequently, the detection and analysis of these hydrolysis products, including this compound, are critical for the verification of chemical weapons use. tandfonline.com

Academic focus on this compound is therefore heavily concentrated in the field of analytical chemistry. The development of sensitive and selective analytical techniques for the identification of alkyl methylphosphonic acid esters in various environmental and biological samples is an ongoing area of research. tandfonline.com The availability of pure reference standards of compounds like this compound is essential for the validation of these analytical methods. tandfonline.com

While its role as a biomarker is well-established, research into other potential applications of this compound itself is less prominent in publicly available literature. However, the broader class of phosphonates is explored in various contexts, including the synthesis of pronucleotides and functionalized materials. nih.govresearchgate.net

Structure

3D Structure

特性

分子式 |

C4H11O3P |

|---|---|

分子量 |

138.10 g/mol |

IUPAC名 |

methyl(propoxy)phosphinic acid |

InChI |

InChI=1S/C4H11O3P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3,(H,5,6) |

InChIキー |

WPEAFCGWTBGVNU-UHFFFAOYSA-N |

正規SMILES |

CCCOP(=O)(C)O |

製品の起源 |

United States |

Iii. Reaction Chemistry and Transformational Pathways of Propyl Hydrogen Methylphosphonate

Further Esterification to Diesters: Controlled Synthesis and Byproduct Formation

The monoester, propyl hydrogen methylphosphonate (B1257008), can undergo further esterification to yield a diester, such as propyl methyl methylphosphonate. Direct esterification of phosphonic acids like methylphosphonic acid can be challenging. However, methods have been developed for the monoesterification of alkylphosphonic acids with alcohols under specific conditions, such as microwave irradiation in the presence of an ionic liquid like [bmim][BF4], achieving selectivities of 80-98%.

The synthesis of the corresponding diester can be achieved through various synthetic routes, often starting from methylphosphonic dichloride. The controlled, stepwise addition of alcohols allows for the formation of the desired diester. For instance, reacting methylphosphonic dichloride with one equivalent of propanol (B110389) would yield propyl methylphosphonochloridate, which can then be reacted with another alcohol to form a mixed diester. If reacted with another equivalent of propanol, it would form dipropyl methylphosphonate.

Byproduct formation in these reactions can include unreacted starting materials, the corresponding phosphonic acid from hydrolysis of the chloridate intermediate, and potentially symmetric diesters if a mixture of alcohols is used. The purity of the final product is dependent on the precise control of reaction conditions, including stoichiometry, temperature, and the removal of byproducts like hydrogen chloride.

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in propyl hydrogen methylphosphonate is electrophilic and thus susceptible to attack by nucleophiles. These reactions are central to its chemical transformations.

A critical aspect of the reactivity of methylphosphonate esters is the competition between the cleavage of the P-O (ester) bond and the P-C bond. Theoretical studies using density functional theory (DFT) have shown that for unsubstituted dimethyl methylphosphonate, P-O bond cleavage is the exclusive pathway in nucleophilic displacement reactions. nih.gov

However, the nature of the substituents on the methyl group attached to phosphorus can significantly influence the reaction pathway. The sequential addition of electron-withdrawing chlorine atoms to the methyl group increases the stability of the transition states and intermediates that facilitate P-C bond cleavage. nih.govsigmaaldrich.com For instance, while dimethyl chloromethylphosphonate still favors P-O scission, the trichlorinated analogue undergoes exclusive P-C bond dissociation. nih.gov Dichloromethylphosphonic acid derivatives represent a borderline case where P-O fission is preferred, but P-C scission may also be feasible. nih.gov

In the context of this compound, which lacks these activating chloro-substituents, nucleophilic attack is expected to predominantly result in the cleavage of the P-O propyl bond.

While specific data on metal-catalyzed solvolysis of this compound is not extensively detailed in the provided search results, the general principles of metal-catalyzed reactions of organophosphorus compounds can be applied. Transition metal catalysts are known to facilitate the cleavage of C-P bonds, although these reactions often require harsh conditions. rsc.org For instance, metal-free C(aryl)-P bond cleavage has been observed in the reaction of triarylphosphines with alkynyl esters in the presence of water, proceeding through a hydroxy-λ5-phosphane intermediate. rsc.org It is plausible that certain metal catalysts could promote the hydrolysis or alcoholysis (solvolysis) of the P-O ester bond in this compound under milder conditions than would otherwise be required.

Hydrolysis and Degradation Pathways

Methylphosphonic acid and its esters are generally resistant to hydrolysis. nih.gov However, under certain conditions, degradation can occur. The degradation of methylphosphonic acid itself has been studied under UV irradiation, where cleavage of the C-P bond is facilitated by hydroxyl radicals (•OH) under alkaline conditions. rsc.org This process leads to the formation of orthophosphate. rsc.org

For this compound, hydrolysis would involve the cleavage of the P-O-propyl ester bond to yield methylphosphonic acid and propanol. This reaction is expected to be slow under neutral conditions but can be accelerated by acid or base catalysis. The ultimate degradation of the resulting methylphosphonic acid would then follow pathways involving C-P bond cleavage. nih.govrsc.orgnih.gov

Reactivity of Phosphonochloridate Derivatives

Phosphonochloridates are important reactive intermediates in the synthesis of various phosphonate (B1237965) derivatives. Propyl methylphosphonochloridate, which can be synthesized from methylphosphonic dichloride, is a key precursor. This compound is highly reactive towards nucleophiles.

Reaction with water leads to hydrolysis, forming this compound and hydrochloric acid. Reaction with alcohols will yield the corresponding diesters, and reaction with amines will produce phosphonamidates. The high reactivity of the P-Cl bond makes these compounds versatile intermediates for introducing the methylphosphonate moiety into other molecules.

Reactions with Peroxide Species and Nucleophiles

The reaction of organophosphorus compounds with peroxide species can lead to oxidation. For instance, C-P bond cleavage has been achieved using peroxides. rsc.org In the case of this compound, strong oxidizing agents could potentially lead to the cleavage of the P-C bond, ultimately yielding phosphoric acid derivatives.

As discussed, the phosphorus center is susceptible to attack by a wide range of nucleophiles. Besides the hydrolysis and alcoholysis reactions already mentioned, other nucleophiles such as amines, thiols, and carbanions can react at the phosphorus center, typically leading to the displacement of the propyloxy group. The reactivity will be influenced by the strength of the nucleophile and the reaction conditions.

Iv. Mechanistic Investigations of Phosphonate Reactivity and Transformations

Elucidation of Esterification Reaction Mechanisms

The esterification of phosphonic acids is a more complex process than that of carboxylic acids because it can yield both mono- and diesters. nih.gov The selective synthesis of a monoester like propyl hydrogen methylphosphonate (B1257008) is particularly challenging. nih.gov

One general mechanism for the esterification of a phosphonic acid involves the use of an orthoester as an alkoxy group donor. In a proposed mechanism, the phosphonic acid reacts with the orthoester to form an unstable intermediate. This intermediate can then decompose to the monoester by releasing a molecule of alcohol and an ester. nih.gov At higher temperatures, this intermediate can lead to the formation of diesters or stable pyrophosphonates, which can also be converted to diesters. nih.gov

A classic approach to esterification is the Fischer-Speier method, which involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk While this method is typically applied to carboxylic acids, the principles can be extended to phosphonic acids. The mechanism is reversible and proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com The key steps for the esterification of methylphosphonic acid with propanol (B110389) would be:

Protonation of the phosphonyl oxygen: The acid catalyst protonates the oxygen of the P=O group, making the phosphorus atom more electrophilic.

Nucleophilic attack by the alcohol: The propanol molecule attacks the electrophilic phosphorus atom.

Proton transfer: A proton is transferred from the newly added propyl group to one of the hydroxyl groups on the phosphorus.

Elimination of water: A molecule of water leaves, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, propyl hydrogen methylphosphonate, and regenerate the acid catalyst.

To drive the reaction towards the product side, water is often removed as it is formed. masterorganicchemistry.com

A plausible mechanism for the esterification of a phosphonic acid with an orthoester is detailed in the table below, adapted for this compound.

| Step | Reactants | Intermediate | Products |

| 1 | Methylphosphonic acid + Tripropyl orthoformate | Unstable addition intermediate | This compound + Propanol + Propyl formate |

| 2 | This compound + Tripropyl orthoformate | Intermediate leading to diester | Dipropyl methylphosphonate + Propanol + Propyl formate |

This table illustrates a potential pathway for the esterification of methylphosphonic acid to form this compound and its subsequent conversion to the diester using an orthoester.

Understanding P-C and P-O Bond Cleavage Pathways

The cleavage of bonds to phosphorus is a fundamental aspect of the reactivity of phosphonates. The two primary cleavage pathways involve the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds. The preferred pathway is influenced by the reaction conditions and the structure of the phosphonate (B1237965). nih.govnih.gov

In the hydrolysis of phosphonate esters, both P-O and C-O bond cleavage can occur. nih.gov Under acidic conditions, the hydrolysis of alkyl hydrogen methylphosphonates can proceed through C-O fission, likely involving the formation of a carbonium ion from the protonated ester. cdnsciencepub.com This is in contrast to alkaline hydrolysis, which typically proceeds via cleavage of the P-O bond. nih.gov For instance, in the acid-catalyzed hydrolysis of dimethyl methylphosphonate, both an AAc2 mechanism (involving P-O bond cleavage) and an AAl1 mechanism (involving C-O bond cleavage) are considered major routes. nih.gov

Computational studies using density functional theory (DFT) on dimethyl methylphosphonate and its chlorinated analogues have provided insight into the factors governing P-C versus P-O bond cleavage during nucleophilic attack. nih.gov For unsubstituted dimethyl methylphosphonate, P-O bond cleavage is the exclusive pathway. nih.gov The propensity for P-C bond cleavage increases with the addition of electron-withdrawing substituents on the methyl group attached to phosphorus. nih.gov This is attributed to the increased stability of the transition states and intermediates that facilitate P-C bond scission. nih.gov

The cleavage of the P-C bond in α-aminophosphonates in acidic media has also been investigated theoretically. nih.gov The most favorable pathway involves initial protonation of the amino group, followed by a proton transfer and subsequent P-C bond cleavage. nih.gov

The following table summarizes the general conditions favoring P-C versus P-O/C-O bond cleavage in methylphosphonates.

| Bond Cleavage | Favored Conditions | Proposed Mechanism | Reference |

| P-O Cleavage | Alkaline hydrolysis | Nucleophilic attack at phosphorus | nih.gov |

| C-O Cleavage | Acid-catalyzed hydrolysis | AAl1 (Carbonium ion formation) | nih.govcdnsciencepub.com |

| P-C Cleavage | Nucleophilic attack with electron-withdrawing groups on the P-methyl group | Stabilization of transition state | nih.gov |

This table provides a general overview of the factors influencing bond cleavage pathways in methylphosphonate derivatives.

Kinetic and Isotope Effect Studies in Phosphonate Reactions

Kinetic studies provide quantitative data on reaction rates, while kinetic isotope effects (KIEs) offer detailed insights into reaction mechanisms, particularly the bond-breaking and bond-forming steps in the rate-determining step. nih.govnih.gov

Studies on the acid-catalyzed hydrolysis of a series of alkyl hydrogen methylphosphonates have shown that the reaction rate is influenced by the structure of the alkyl group. cdnsciencepub.com The reaction is believed to proceed through the neutral ester species, and the specific rate constant can be calculated by considering the concentration of the neutral ester at a given pH. cdnsciencepub.com

Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms. nih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, comparing the rate of a reaction with a C-H bond to the rate with a C-D bond (kH/kD) can reveal the extent of C-H bond breaking in the transition state. A large kH/kD value (typically > 2) is indicative of a primary KIE. Secondary KIEs are smaller effects observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center.

The table below outlines hypothetical applications of kinetic and isotope effect studies to reactions of this compound.

| Reaction | Kinetic Parameter Measured | Potential Mechanistic Insight |

| Acid Hydrolysis | Rate constant as a function of pH and temperature | Determination of reaction order, activation energy, and whether the neutral or anionic species is more reactive. |

| Enzymatic Oxidation of Propyl Group | Primary kinetic isotope effect (kH/kD) at the propyl chain | Elucidation of whether C-H bond cleavage is the rate-determining step. |

| Base-Catalyzed Elimination | Solvent isotope effect (kH2O/kD2O) | Information about the role of the solvent and proton transfer in the transition state. |

This table illustrates how kinetic and isotope effect studies could be used to investigate the mechanisms of reactions involving this compound.

Mechanisms of Enzyme-Catalyzed Phosphonate Transformations

Enzymes can catalyze a variety of transformations on phosphonate-containing molecules with high specificity and efficiency. A notable example is the (S)-2-hydroxypropylphosphonate (S-2-HPP) epoxidase (HppE), a non-heme iron-dependent enzyme involved in the biosynthesis of the antibiotic fosfomycin. nih.gov

HppE catalyzes the conversion of (S)-2-HPP to fosfomycin, which is an unusual dehydrogenation reaction for this class of enzymes. nih.gov Interestingly, when presented with the alternative substrate (R)-1-hydroxypropylphosphonate (R-1-HPP), HppE catalyzes a completely different and biologically unprecedented 1,2-phosphono migration. nih.gov This transformation is proposed to proceed through a carbocation intermediate. nih.gov

The proposed mechanism for the HppE-catalyzed transformation of R-1-HPP suggests that the enzyme facilitates the formation of a substrate-derived cation, which then undergoes rearrangement. This highlights the ability of an enzyme to catalyze distinct reactions depending on the specific stereochemistry and regiochemistry of the substrate. nih.gov These findings suggest a potential paradigm for the in vivo construction of other phosphonate-containing natural products. nih.gov

The table below summarizes the observed enzyme-catalyzed transformations of propylphosphonate analogues by HppE.

| Substrate | Enzyme | Product | Proposed Mechanistic Feature | Reference |

| (S)-2-Hydroxypropylphosphonate | HppE | Fosfomycin | Dehydrogenation | nih.gov |

| (R)-1-Hydroxypropylphosphonate | HppE | 1,2-Phosphono migration product | Carbocation intermediate | nih.gov |

This table details the remarkable versatility of the enzyme HppE in catalyzing different reactions on closely related propylphosphonate substrates.

V. Theoretical and Computational Chemistry Studies of Propyl Hydrogen Methylphosphonate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of propyl hydrogen methylphosphonate (B1257008). These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and the energies of different molecular states.

Detailed studies on related, more complex phosphonate (B1237965) esters using quantum chemistry have elucidated key electronic features that can be extrapolated to propyl hydrogen methylphosphonate. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

In reactions involving similar phosphonates, calculations have shown that these molecules can act as electrophiles, with the phosphorus center and associated groups being susceptible to nucleophilic attack. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting the polar nature of the P-O and P-C bonds and identifying sites prone to reaction.

The table below presents hypothetical, yet representative, data for the electronic properties of this compound, as would be derived from quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall molecular polarity |

| Partial Charge on P | +1.8 e | Highlights the electrophilic nature of the phosphorus atom |

| Partial Charge on O (P=O) | -0.9 e | Indicates a primary site for electrophilic attack |

Note: These values are illustrative and based on typical results for similar organophosphorus compounds.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the mechanisms of complex chemical reactions. DFT focuses on the electron density rather than the many-electron wavefunction, simplifying the calculations.

For organophosphorus compounds, DFT has been successfully applied to map out the potential energy surfaces of various reactions, including hydrolysis, oxidation, and thermal decomposition. rsc.org These studies involve locating the structures and energies of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. rsc.org

A DFT study on the reaction between diethyl trichloro-methyl phosphonate and a phosphinite reagent, for example, successfully used the B3LYP functional to determine the reaction pathway and explain the observed regioselectivity. The calculations of thermodynamic quantities such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG) confirmed the favorability of the proposed mechanism. Similarly, DFT has been employed to investigate the degradation mechanisms of polymers containing phosphonate-like groups, providing insights into bond-breaking and formation pathways initiated by radicals. nih.gov

The following table shows representative DFT-calculated energetic data for a hypothetical hydrolysis reaction of this compound.

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants (Phosphonate + H₂O) | 0.0 | Starting point of the reaction |

| Reactant Complex | -3.5 | Stabilized pre-reaction complex |

| Transition State | +15.2 | Energy barrier for the reaction |

| Product Complex | -8.0 | Stabilized post-reaction complex |

| Products (Acids + Propanol) | -5.5 | Final products of the reaction |

Note: This data is illustrative for a potential reaction pathway.

Ab Initio and Semiclassical Dynamics Modeling for Reaction Kinetics

While DFT is powerful for static properties and reaction pathways, ab initio (from first principles) and semiclassical dynamics simulations are used to model the time-evolution of a chemical system and predict reaction rates. These methods provide a more complete picture of the kinetics by considering the motion of atoms over time.

Ab initio molecular dynamics (AIMD) involves calculating the forces on the atoms at each time step directly from electronic structure theory, without relying on pre-parameterized force fields. This allows for the simulation of bond-breaking and bond-forming events with high fidelity. Such methods have been used to study the kinetics of hydrogen abstraction from molecules that are surrogates for complex esters, providing crucial data for combustion models. princeton.edu For a molecule like this compound, AIMD could be used to simulate its decomposition at high temperatures or its reaction with atmospheric radicals like OH. nih.gov

Semiclassical methods combine classical mechanics for the motion of atomic nuclei with quantum mechanical information for the potential energy surface. This approach can be computationally more efficient than full quantum dynamics, allowing for the simulation of larger systems or longer timescales while still capturing quantum effects like tunneling, which can be important for reactions involving the transfer of light particles like hydrogen.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, where the forces between atoms are described by a "force field". mdpi.com These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule behaves in different environments (e.g., in water or an organic solvent). nih.govmdpi.com

MD simulations can provide atomistic details about dynamic molecular interactions that contribute to stability and function. nih.gov For instance, simulations can track the formation and breaking of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. By analyzing the trajectory of an MD simulation, one can calculate properties like the root-mean-square deviation (RMSD) to measure conformational stability and the solvent accessible surface area (SASA) to understand interactions with the surrounding medium. nih.gov

The table below illustrates the kind of data that can be obtained from a conformational analysis and MD simulation of this compound.

| Conformational Dihedral Angle | Energy (kcal/mol) | Population (%) at 298 K | Description |

| O-P-O-C (gauche) | 0.5 | 35 | A staggered conformation |

| O-P-O-C (anti) | 0.0 | 65 | The most stable, extended conformation |

| P-O-C-C (gauche) | 0.8 | 30 | Rotation around the P-O-C bond |

| P-O-C-C (anti) | 0.2 | 70 | Preferred conformation for the propyl chain |

Note: Values are representative and illustrate the relative stability of different conformers.

Vi. Advanced Analytical Methodologies for Characterization and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful tool for the unambiguous identification and structural analysis of propyl hydrogen methylphosphonate (B1257008). Both phosphorus-31 (³¹P) and proton (¹H) NMR provide critical data for its characterization.

³¹P NMR for Reaction Monitoring and Structural Assignment

³¹P NMR is particularly well-suited for the analysis of organophosphorus compounds like propyl hydrogen methylphosphonate due to the high natural abundance and sensitivity of the ³¹P nucleus. This technique is instrumental in monitoring the progress of reactions involving this compound. For instance, in the synthesis or hydrolysis of related phosphonate (B1237965) esters, the chemical shift of the phosphorus atom provides direct evidence of the structural changes occurring. researchgate.net

The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For example, in studies of related aminobisphosphonic acid derivatives, a significant shift is observed upon hydrolysis of the phosphonate ester, indicating the successful conversion to the phosphonic acid. researchgate.net Specifically, the peak corresponding to the phosphonate ester, which might appear around 28 ppm, shifts to a different value, such as 12.3 ppm, upon hydrolysis to the phosphonic acid. researchgate.net This sensitivity allows for precise monitoring of reaction kinetics and endpoint determination.

Furthermore, the chemical shift of methylphosphonate has been extensively studied as a potential pH indicator in biological systems, highlighting the sensitivity of the ³¹P nucleus to its surrounding chemical environment. nih.gov Factors such as temperature, ionic strength, and the presence of cations like Mg²⁺ and K⁺ can influence the pKa and, consequently, the observed chemical shift. nih.gov

Table 1: Illustrative ³¹P NMR Chemical Shift Data for Phosphonate Compounds

| Compound Type | Functional Group | Typical ³¹P Chemical Shift (ppm) | Reference |

| Phosphonate Ester | P-O-CH₃ | ~28 | researchgate.net |

| Phosphonic Acid | P-OH | ~12.3 | researchgate.net |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and other experimental conditions.

¹H NMR for Comprehensive Structural Elucidation

¹H NMR spectroscopy complements ³¹P NMR by providing detailed information about the proton-containing fragments of the this compound molecule. The chemical shifts, signal integrations, and spin-spin coupling patterns of the various proton groups allow for a complete structural assignment.

The ¹H NMR spectrum of a related compound, propyl methanoate, illustrates the type of information that can be obtained. docbrown.info One would expect to see distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl chain, as well as for the methyl group attached directly to the phosphorus atom.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling with |

| CH₃ (of propyl group) | ~0.9 | Triplet | Adjacent CH₂ |

| CH₂ (middle of propyl group) | ~1.6-1.7 | Sextet | Adjacent CH₃ and CH₂ |

| O-CH₂ (of propyl group) | ~3.9-4.1 | Triplet | Adjacent CH₂ |

| P-CH₃ | ~1.3-1.5 | Doublet | ³¹P nucleus |

Note: These are predicted values and can vary based on experimental conditions. The coupling of the P-CH₃ protons with the ³¹P nucleus is a key diagnostic feature.

The integration of the signal areas in the ¹H NMR spectrum confirms the ratio of protons in different chemical environments, while the splitting patterns (e.g., triplets, sextets, doublets) reveal the connectivity of the atoms within the molecule. For instance, the methyl protons of the propyl group would appear as a triplet due to coupling with the adjacent methylene protons. docbrown.info

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the detection and quantification of this compound, especially at trace levels. Various MS techniques, often coupled with chromatographic separation, are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. researchgate.net In this method, the sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

For trace analysis, GC-MS offers excellent sensitivity and selectivity. mdpi.com Research on the related compound di-isopropyl methyl phosphonate (DIMP) has demonstrated the capability of GC-MS to achieve low limits of detection (LoD) and quantification (LoQ). mdpi.com For instance, an LoD of 0.21 µg/mL and an LoQ of 0.62 µg/mL for DIMP have been reported. mdpi.com The retention time in the gas chromatogram provides an additional layer of identification. mdpi.com The choice of carrier gas, such as helium or hydrogen, can influence the sensitivity and the mass spectral patterns of the analytes. shimadzu.com

Table 3: Typical GC-MS Parameters for the Analysis of Related Organophosphorus Compounds

| Parameter | Value | Reference |

| Column Type | 5% Phenyl Methyl Siloxane | nih.gov |

| Injector Temperature | 250 °C | maxwellsci.com |

| Carrier Gas | Helium or Hydrogen | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) | maxwellsci.com |

| Mass Range (Da) | 50-250 | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For less volatile or thermally labile degradation products of organophosphonates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a more suitable technique. researchgate.netmaxwellsci.com In LC-MS, the sample is first separated by liquid chromatography, which is ideal for polar and non-volatile compounds. The eluent from the LC column is then introduced into the mass spectrometer.

LC-MS is particularly useful for analyzing complex matrices, such as environmental or biological samples. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. For example, in the analysis of propyl isopropylphosphonate, a degradation product of a related nerve agent, LC/MS was used to identify the deprotonated molecular ion at a mass-to-charge ratio of 165. researchgate.netmaxwellsci.com This technique is also effective in identifying further degradation products like isopropylphosphonic acid. researchgate.netmaxwellsci.com

Ion Mobility Spectrometry (IMS) for Rapid Detection

Ion Mobility Spectrometry (IMS) is a rapid and sensitive technique for the detection of volatile organic compounds in the gas phase. It separates ions based on their size and shape as they drift through a gas-filled tube under the influence of an electric field. When coupled with GC, IMS provides a two-dimensional separation, enhancing its analytical power.

GC-IMS has been successfully employed for the target identification of volatile metabolites and can differentiate between structurally similar compounds. While specific data for this compound is not prevalent, the application of IMS for the detection of the related compound DIMP demonstrates its utility. mdpi.com IMS offers the advantage of providing fast analysis times, making it suitable for on-site and rapid screening applications.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex mixtures before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for separating non-volatile compounds like this compound. google.comlibretexts.org Given the polar nature of the phosphonate group, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. However, due to its polarity and ionic character, this compound may exhibit poor retention on standard reversed-phase columns, often eluting too quickly for effective separation. To overcome this, specific methods like ion-pairing chromatography are employed.

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is best suited for volatile and thermally stable compounds. vsmu.by this compound, being a polar and non-volatile acid, cannot be analyzed directly by GC. Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable analogue. libretexts.orgnih.gov Common derivatization methods include:

Alkylation/Esterification: Reacting the acidic proton with an alkylating agent (e.g., using diazomethane (B1218177) or an alcohol with a catalyst) to form a less polar ester. gcms.cz

Silylation: Replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like BSTFA. libretexts.org

Once derivatized, the compound can be separated on a GC column. For highly selective and sensitive detection of the phosphorus-containing derivative, specialized detectors are used. The Flame Photometric Detector (FPD), set to the phosphorus mode (detecting emissions around 526 nm), and the Nitrogen-Phosphorus Detector (NPD) are standard choices, offering significantly higher sensitivity for organophosphorus compounds compared to general-purpose detectors like the Flame Ionization Detector (FID). vsmu.bycsu.edu.au

Table 2: GC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation (e.g., with BSTFA) or Esterification | To increase volatility and thermal stability for GC analysis. |

| Column | Mid-polarity capillary column (e.g., DB-5, HP-5) | To separate the derivatized analyte from other components. |

| Detector | Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) | To achieve selective and sensitive detection of the phosphorus-containing compound. |

| Injection Mode | Splitless or Pulsed Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

Ion-Pairing Chromatography (IPC) is an ideal solution for enhancing the retention of charged species like this compound in reversed-phase HPLC. nih.gov Since the compound is acidic, it exists as an anion in neutral or basic mobile phases. IPC works by adding an ion-pairing reagent to the mobile phase, which carries a charge opposite to that of the analyte. nih.gov

For the anionic phosphonate, a cationic reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate) is used. scispace.com The positively charged head of the reagent forms an electrostatic bond with the negatively charged analyte, while the reagent's hydrophobic alkyl chains interact strongly with the non-polar C18 stationary phase. nih.govnih.gov This association forms a neutral, hydrophobic ion-pair complex that is well-retained on the column, allowing for excellent separation to be achieved. The retention can be finely tuned by adjusting the concentration and hydrophobicity of the ion-pairing reagent. researchgate.net

Vii. Research Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Chemistry

The structure of propyl hydrogen methylphosphonate (B1257008), featuring a reactive P-OH group and an ester linkage, makes it a versatile intermediate in organic synthesis. This allows for further chemical transformations to create more complex molecules with desired properties.

While direct, large-scale application of propyl hydrogen methylphosphonate as a precursor for commercial agrochemicals is not extensively documented, its structural motifs are found in numerous biologically active organophosphorus compounds used in agriculture. Organophosphorus esters and phosphonates have a long history of use as insecticides, herbicides, and fungicides. The synthesis of analogs and derivatives starting from simple alkyl hydrogen methylphosphonates is a subject of ongoing research to develop new agrochemicals with improved efficacy and better environmental profiles. The reactivity of the P-OH group allows for the introduction of various functional groups, potentially leading to the discovery of new active ingredients.

This compound serves as a fundamental building block for the synthesis of more intricate organophosphorus compounds. nih.gov The phosphonate (B1237965) moiety is a key feature in a variety of biologically active molecules and functional materials. nih.govnih.gov Synthetic chemists can utilize this compound in multi-step synthetic pathways to construct complex molecular architectures. For instance, the ester group can be hydrolyzed or transesterified, and the P-OH group can be converted into a variety of other functionalities, such as phosphonohalogenates, which are then used to form new phosphorus-carbon or phosphorus-heteroatom bonds. This versatility allows for the creation of a diverse range of compounds, including ligands for catalysis, novel therapeutic agents, and specialized polymers. nih.gov A notable method for the synthesis of various alkyl hydrogen methylphosphonates, including the propyl derivative, involves solid-phase synthesis using phosphoramidite (B1245037) chemistry on a hydroxymethyl polystyrene resin.

Integration into Materials Science for Functional Material Development

The field of materials science has seen an increased interest in organophosphorus compounds for the development of functional materials with tailored properties. While research directly citing this compound is limited, related compounds have been successfully integrated into various materials. For example, phosphonated methacrylate (B99206) monomers have been synthesized and incorporated into coatings to enhance adhesion and provide anticorrosive properties. researchgate.net The phosphonic acid moiety is known to strongly interact with metal surfaces, making it an excellent anchor for protective films. researchgate.net

Furthermore, polymers containing phosphonate groups are being investigated for a range of applications. Poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, a complex polymer with a related structural element, has been synthesized and used as a coating for quartz crystal microbalance (QCM) sensors for the detection of organophosphate vapors. This indicates the potential for materials derived from or incorporating this compound to be used in the development of chemical sensors and other advanced functional materials.

Use as Research Probes and Simulants in Analytical and Chemical Research

A significant application of this compound and its isomers, such as isopropyl methylphosphonic acid (IMPA), lies in their use as research probes and simulants in analytical and chemical research, particularly in the context of chemical warfare agent (CWA) detection and degradation studies. wikipedia.orgoup.comnih.gov

The nerve agent Sarin (GB) hydrolyzes to form IMPA as its primary degradation product. wikipedia.orgoup.comnih.gov The detection of IMPA in environmental or biological samples is a key indicator of the prior presence of Sarin. wikipedia.org Consequently, this compound and its isomers are crucial as analytical standards and reference compounds in the development and validation of methods for CWA verification and environmental monitoring. oup.com

Due to the extreme toxicity of Sarin, less toxic simulants are required for the safe testing and calibration of detection equipment and for research into decontamination methods. Diisopropyl methylphosphonate (DIMP), a close structural analog of Sarin, is widely used as such a simulant. acs.org Studies on the decomposition of DIMP on various surfaces, such as metal oxides, provide valuable insights into the degradation pathways of Sarin itself. acs.org Given that this compound is a potential hydrolysis product of related nerve agents, it serves as an important chemical probe to understand the fate and persistence of these hazardous substances in the environment.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | CAS Number | Primary Application/Relevance |

| This compound | C4H11O3P | 138.10 | 4546-11-6 | Research probe, synthetic intermediate |

| Isopropyl methylphosphonic acid (IMPA) | C4H11O3P | 138.10 | 1832-54-8 | Sarin degradation product |

| Diisopropyl methylphosphonate (DIMP) | C7H17O3P | 180.18 | 1445-75-6 | Sarin simulant |

| Sarin (GB) | C4H10FO2P | 140.09 | 107-44-8 | Chemical warfare agent |

| Methylphosphonic acid (MPA) | CH5O3P | 96.02 | 993-13-5 | Final degradation product of many organophosphates |

Viii. Environmental Behavior and Abiotic/biotic Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of propyl hydrogen methylphosphonate (B1257008). These include reactions with water (hydrolysis), degradation induced by light (photolysis), and oxidation by reactive species in the atmosphere.

Hydrolysis is a primary abiotic degradation pathway for many organophosphorus esters. For phosphonate (B1237965) monoesters like propyl hydrogen methylphosphonate, the rate of hydrolysis is significantly influenced by pH. These compounds are generally very stable at neutral pH but undergo hydrolysis in strongly acidic or alkaline solutions. cdnsciencepub.com

The hydrolysis of alkyl hydrogen methylphosphonates proceeds via the cleavage of the ester (P-O-C) bond. nih.gov In the case of this compound, this reaction yields two primary products: methylphosphonic acid (MPA) and propanol (B110389). nih.govdocumentsdelivered.com

The reaction mechanism can differ based on the pH. In acidic solutions, the reaction may proceed through C-O bond fission, forming a carbonium ion and the phosphonate anion. cdnsciencepub.com In alkaline solutions, the mechanism typically involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom. nih.gov Studies on similar dialkyl methylphosphonates show that the reactivity in base-catalyzed hydrolysis follows the order: Methyl > Ethyl > Isopropyl, suggesting that steric hindrance at the alkyl group plays a significant role. nih.gov

Table 1: Hydrolysis of this compound

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | Acidic or Alkaline Hydrolysis | Methylphosphonic acid, Propanol |

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Organophosphorus compounds can undergo photodegradation, especially in aqueous environments. nih.govresearchgate.net The process for this compound is expected to involve the absorption of UV radiation, leading to the cleavage of chemical bonds. The most likely bond to be broken photolytically is the P-O-C ester linkage. nih.gov

The presence of photosensitizers in the environment, such as humic substances, can accelerate photodegradation. researchgate.net The degradation of organophosphorus pesticides in water often follows first-order kinetics. nih.gov For instance, studies on various organophosphorus insecticides have demonstrated half-lives ranging from minutes to days depending on the specific compound and experimental conditions. nih.govresearchgate.net Photodegradation can lead to the formation of various intermediate products, which may themselves be subject to further breakdown. nih.gov For this compound, direct photolysis or indirect photo-oxidation would likely lead to the formation of methylphosphonic acid and products derived from the propyl group.

Once in the atmosphere, volatile or semi-volatile organic compounds like this compound can be degraded through oxidation by reactive species. The most significant of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. nih.govmdpi.com

The reaction between an alkylphosphonate and •OH radicals is typically initiated by the abstraction of a hydrogen atom from the alkyl group. researchgate.net For this compound, H-abstraction from the propyl chain is the most favorable pathway. This initial reaction forms a carbon-centered radical, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical, initiating a complex series of reactions that ultimately break down the molecule. researchgate.net

The rate constant for the reaction with •OH radicals determines the atmospheric lifetime of the compound. mdpi.com For organophosphorus compounds, these reaction rates can be significant, leading to relatively short atmospheric half-lives, often on the order of hours to days. nih.govacs.org Based on structure-activity relationships, the atmospheric lifetime of gaseous this compound is expected to be short, limiting its potential for long-range atmospheric transport. researchgate.netaaqr.org

Biotic Transformation and Biodegradation Studies

Biodegradation by microorganisms is a critical pathway for the environmental breakdown of phosphonates. msu.runih.gov Bacteria, in particular, have evolved enzymatic systems to cleave the highly stable carbon-phosphorus (C-P) bond, allowing them to utilize phosphonates as a source of phosphorus for growth, especially in phosphate-limited environments. nih.govwikipedia.org

The process generally involves the following steps:

Uptake: The phosphonate is transported into the bacterial cell, often by a dedicated ABC transporter system like the PhnCDE complex in E. coli. nih.gov

Enzymatic Cleavage: The C-P lyase complex acts on the phosphonate, breaking the C-P bond in an ATP-dependent radical mechanism. nih.govscispace.com

Product Formation: This cleavage results in the formation of an alkane (e.g., methane (B114726) from methylphosphonate) and phosphate, which the cell can then assimilate. documentsdelivered.comsmpdb.ca

The ability to degrade phosphonates is found in various Gram-negative and some Gram-positive bacteria. msu.ruresearchgate.net

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. tzgroupusa.com Sorption, the process of a chemical binding to a solid surface, reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. oup.com

Key factors controlling the sorption of organophosphorus compounds include:

Compound Hydrophobicity: Less water-soluble, more hydrophobic compounds tend to sorb more strongly to soil organic matter. nih.gov

Soil Properties: The organic carbon content of the soil is a primary determinant of sorption for non-polar compounds. nih.gove3s-conferences.org Clay content and soil pH can also play important roles, especially for ionizable compounds. oup.come3s-conferences.org

Phosphonates are known to interact strongly with surfaces, which can lead to significant removal from the water column in both natural and technical systems. wikipedia.orgnih.gov However, this compound, as a monoester acid, is relatively polar and water-soluble. This suggests it would have moderate mobility in soils, particularly those with low organic carbon content. While its anionic nature at typical environmental pH would limit volatility, it would also influence its interaction with mineral surfaces. Studies on various organophosphate esters show that more water-soluble variants exhibit lower sorption and are more prone to desorption and leaching. nih.gov

Environmental Monitoring and Analysis of Degradation Products

Detecting and quantifying this compound and its primary degradation product, methylphosphonic acid (MPA), in environmental matrices like water and soil is essential for understanding its fate. Analytical methods for these compounds typically involve a multi-step process. env.go.jp

Sample Extraction: The first step is to isolate the target analytes from the environmental matrix (e.g., water, soil). Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or for soils, Soxhlet or ultrasonic extraction are commonly used. env.go.jpnih.govresearchgate.net

Sample Cleanup and Concentration: Extracts often contain interfering substances that must be removed. This is typically achieved using techniques like adsorption chromatography. The sample is then concentrated to improve detection limits. env.go.jp

Instrumental Analysis: The final determination is most often performed using chromatography coupled with a sensitive detector.

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method. For polar, non-volatile analytes like methylphosphonic acid, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. cdc.gov

Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing polar and thermally labile compounds without the need for derivatization. nih.gov

These analytical approaches allow for the sensitive detection of both the parent compound and its key degradation products like MPA, which serves as a marker for the breakdown of various methylphosphonate compounds.

Table 2: Analytical Methods for this compound and its Degradation Products

| Analytical Technique | Sample Type | Target Analyte | Key Features |

|---|---|---|---|

| GC-FPD/MS | Water, Soil, Air | This compound, MPA | Often requires derivatization for polar analytes; FPD is specific for phosphorus. cdc.gov |

| LC-MS/MS | Water, Soil | This compound, MPA | High specificity and sensitivity; no derivatization needed for polar compounds. nih.gov |

Q & A

Q. How can researchers ensure transparency in reporting conflicting spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。